molecular formula C24H34ClN5O4S B12387563 Yonkenafil hydrochloride

Yonkenafil hydrochloride

カタログ番号: B12387563
分子量: 524.1 g/mol
InChIキー: CDCLCASCGRHUNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Yonkenafil hydrochloride is a novel pharmacological compound that has garnered significant interest within the scientific community due to its potential therapeutic benefits. The primary indication for this compound is the treatment of erectile dysfunction, a condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Yonkenafil hydrochloride involves several synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities .

化学反応の分析

Types of Reactions: Yonkenafil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

作用機序

The mechanism of action of Yonkenafil hydrochloride centers on its inhibition of the phosphodiesterase type 5 enzyme. This enzyme is predominantly found in the smooth muscle cells lining the blood vessels of the corpus cavernosum in the penis and the pulmonary vasculature . By inhibiting phosphodiesterase type 5, this compound increases the levels of cyclic guanosine monophosphate, a molecule that mediates the relaxation of smooth muscle tissues. This results in the dilation of blood vessels and enhanced blood flow to targeted areas .

類似化合物との比較

Uniqueness of Yonkenafil Hydrochloride: this compound is unique due to its potential improved effectiveness and better side effect profile compared to other phosphodiesterase type 5 inhibitors.

特性

分子式

C24H34ClN5O4S

分子量

524.1 g/mol

IUPAC名

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H

InChIキー

CDCLCASCGRHUNT-UHFFFAOYSA-N

正規SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。